Isopropyl crotonate

Descripción general

Descripción

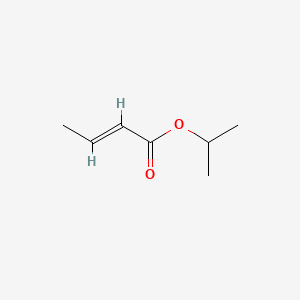

Isopropyl crotonate, also known as crotonic acid isopropyl ester, is an organic compound with the molecular formula C7H12O2. It is an ester formed from crotonic acid and isopropanol. This compound is a colorless to almost colorless clear liquid with a characteristic odor. It is used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropyl crotonate can be synthesized through the esterification of crotonic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of crotonic acid with isopropanol in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified this compound is collected as a distillate.

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl crotonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to crotonic acid and isopropanol.

Reduction: this compound can be reduced to the corresponding alcohol, isopropyl butyrate, using reducing agents such as lithium aluminum hydride.

Oxidation: The ester can be oxidized to produce crotonic acid and other oxidation products using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Oxidation: Potassium permanganate or other oxidizing agents.

Major Products Formed:

Hydrolysis: Crotonic acid and isopropanol.

Reduction: Isopropyl butyrate.

Oxidation: Crotonic acid and other oxidation products.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Monomer for Polymer Synthesis

Isopropyl crotonate is utilized as a monomer in the synthesis of poly(alkyl crotonate)s. These polymers are characterized by their high-performance material properties and are used in coatings, adhesives, and sealants. The unique structure of IC allows for the production of copolymers with enhanced thermal stability and mechanical properties.

Case Study: Copolymerization Techniques

Recent research demonstrated the successful copolymerization of this compound with other β-substituted acrylates using various catalytic systems. For instance, a study highlighted a frustrated Lewis pair-catalyzed polymerization system that achieved high yields and selectivity in producing copolymers incorporating IC . The resulting materials exhibited superior thermal stability compared to traditional polymers.

Organic Synthesis

Intermediate for Chemical Reactions

IC serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations, including oxidation and reduction reactions.

- Oxidation Reactions : this compound can be oxidized to yield crotonic acid and other carboxylic acids using agents like potassium permanganate.

- Reduction Reactions : It can be reduced to isopropyl butyrate using lithium aluminum hydride, showcasing its versatility in synthetic pathways.

Data Table: Chemical Transformations of this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Oxidation | This compound + KMnO₄ | Crotonic Acid | Aqueous medium |

| Reduction | This compound + LiAlH₄ | Isopropyl Butyrate | Anhydrous ether |

| Substitution | This compound + Amine | Substituted Ester | Basic/Acidic conditions |

Biological Studies

Role in Epigenetics

Recent studies have identified this compound's involvement in biological processes, particularly histone crotonylation—a modification that plays a crucial role in gene regulation and epigenetic modifications. The compound is converted into crotonyl-CoA by metabolic enzymes, which then participates in various biochemical pathways affecting chromatin structure and gene expression .

Industrial Applications

Fragrances and Flavors

this compound is also employed in the fragrance industry due to its pleasant fruity odor. It is used as a flavoring agent in food products, enhancing sensory qualities while complying with safety regulations.

Mecanismo De Acción

Isopropyl crotonate can be compared with other esters of crotonic acid, such as:

- Ethyl crotonate

- Methyl crotonate

- Butyl crotonate

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to ethyl and methyl crotonate, this compound has a higher boiling point and different solubility characteristics, making it suitable for specific industrial applications.

Comparación Con Compuestos Similares

- Ethyl crotonate: Used in flavorings and fragrances.

- Methyl crotonate: Used as an intermediate in organic synthesis.

- Butyl crotonate: Used in the production of polymers and resins.

Actividad Biológica

Isopropyl crotonate, an ester formed from crotonic acid and isopropanol, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including its cytotoxic effects, potential antimicrobial activity, and anti-inflammatory effects, supported by relevant data and research findings.

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 128.17 g/mol

- Appearance : Colorless to pale yellow liquid with a characteristic fruity odor.

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has been shown to induce apoptosis in malignant cells, making it a candidate for further investigation as a therapeutic agent in oncology.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Disruption of cellular signaling |

| A549 | 20 | Activation of caspase pathways |

Source:

Antimicrobial Activity

This compound has also been explored for its potential antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacteria and fungi, although more comprehensive research is needed to elucidate its full spectrum of activity.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 60 µg/mL |

Source:

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, although the exact mechanisms remain to be fully characterized.

Case Study: Inhibition of Inflammatory Mediators

In a controlled study involving animal models, this compound administration resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results suggest that this compound may influence the inflammatory response through multiple pathways.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Its reactivity with nucleophiles leads to the formation of complex molecules that can influence cellular processes.

Key Pathways Affected by this compound:

- Apoptosis Pathway : Induces cell death in cancer cells.

- Inflammatory Pathway : Modulates cytokine production.

- Antimicrobial Pathway : Disrupts microbial cell wall synthesis.

Propiedades

IUPAC Name |

propan-2-yl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABBHSMFGKYLKE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020077 | |

| Record name | 1-Methylethyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-46-4, 18060-77-0 | |

| Record name | 1-Methylethyl (2E)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl crotonate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6284-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylethyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 1-methylethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CROTONATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07NNM0226D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key features of isopropyl crotonate's structure and how does it influence its polymerization?

A: this compound (molecular formula: C7H12O2, molecular weight: 128.17 g/mol) is an ester formed from crotonic acid and isopropanol. Its structure features a β-substituted acrylate group, which significantly influences its polymerization behavior. [] For instance, during anionic polymerization with organometallic catalysts, the trans isomer of this compound exhibits higher reactivity compared to its cis counterpart. [] This difference in reactivity is attributed to the steric hindrance imposed by the isopropyl group in the cis configuration. []

Q2: How does the presence of a urethane group in a reactant molecule affect the reaction with this compound in the presence of samarium diiodide (SmI2)?

A: SmI2-mediated reactions of α-(alkoxycarbonyl)amino ketones with this compound showcase a fascinating interplay between structure and reactivity. The urethane group in the ketone plays a crucial role in directing the stereochemistry of the reaction. [] It accomplishes this by chelating with the Sm(III) cations associated with the ketyl radical intermediates. [] This chelation favors the formation of syn-1,2-amino alcohol products, specifically syn-trans-γ-lactones, with high stereoselectivity. [] Interestingly, replacing the urethane group with a hydroxy group in the ketone leads to a complete reversal of diastereoselectivity, favoring syn-cis-γ-lactone formation. []

Q3: Can this compound participate in asymmetric synthesis, and if so, what type of catalyst system is effective?

A: Yes, this compound has shown promise in asymmetric synthesis, particularly in enantioselective 1,4-addition reactions. A rhodium(I) catalyst complexed with (S)-binap (a chiral phosphine ligand) effectively catalyzes the asymmetric conjugate 1,4-addition of arylboronic acids to this compound. [] This reaction exhibits excellent enantioselectivity, exceeding 90% ee, producing chiral beta-aryl esters. [] The choice of chiral ligand, rhodium precursor, and substituents on the α,β-unsaturated ester all influence the enantioselectivity of this reaction. []

Q4: Beyond its use in polymers and asymmetric synthesis, are there other applications for this compound?

A: Research explores the use of this compound as a component in formulations for specific applications. For example, it's been incorporated into a circulating water antisludging agent. [] This formulation, containing isopropyl maleate, 3-amino this compound, sodium dihydrogen phosphate, and zinc nitrate, aims to prevent sludge formation in weakly acidic or neutral circulating water systems. [] This highlights the potential for this compound to contribute to practical solutions in industrial water treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.